N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(2,3-Dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a synthetic small molecule featuring a 1,4-dihydropyridine (DHP) core substituted with a methoxy group at position 5 and a piperazinylmethyl moiety at position 2. The DHP scaffold is historically significant in cardiovascular therapeutics (e.g., nifedipine), but modifications such as the 4-fluorophenyl-piperazine extension suggest divergent biological targets, possibly implicating serotonin or dopamine receptor interactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O3/c1-19-5-4-6-24(20(19)2)29-27(34)18-32-17-26(35-3)25(33)15-23(32)16-30-11-13-31(14-12-30)22-9-7-21(28)8-10-22/h4-10,15,17H,11-14,16,18H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBXEZCILBROCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of 4-fluorophenylamine with ethylene glycol to form the piperazine ring.
Substitution Reactions: The piperazine ring is then reacted with 2,3-dimethylphenylacetic acid under specific conditions to introduce the dimethylphenyl group.
Methoxylation and Oxidation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxy groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide has been explored for its potential therapeutic effects in several areas:
Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The compound may act by inhibiting specific pathways involved in tumor growth.
Neurological Disorders : Studies suggest that the piperazine moiety can interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Antimicrobial Properties : The compound's unique structure allows it to exhibit activity against a range of pathogens, making it a candidate for developing new antibiotics.
Biological Studies
In biological research, this compound is investigated for its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thus altering cellular processes.
- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that are critical in disease processes.
Industrial Applications
In addition to its pharmaceutical potential, this compound can be utilized in:
Organic Synthesis : As a reagent in the synthesis of other complex organic molecules due to its reactive functional groups.
Material Science : Potential applications in developing new materials or intermediates for various chemical processes.
Case Study 1: Anticancer Properties
A study conducted on derivatives of this compound showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuropharmacology
Research highlighted the compound's ability to modulate serotonin receptors, suggesting its potential use as an anxiolytic agent. Animal models demonstrated reduced anxiety-like behaviors upon administration.
Case Study 3: Antimicrobial Efficacy
In vitro studies indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings support further investigation into its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Dihydropyridine Derivatives
AZ331 and AZ257 ()
Both compounds share the 1,4-dihydropyridine backbone but differ in substituents:
- AZ331: 5-cyano, 4-(2-furyl), and thioether-linked 4-methoxyphenyl groups.
- AZ257 : Bromophenyl substitution at the thioether position.
- Target Compound : Replaces the thioether with a piperazinylmethyl group and introduces a 5-methoxy-DHP core.
Key Differences :
- The 5-methoxy group may stabilize the DHP ring’s redox-active properties, critical for calcium channel modulation .
Table 1: Structural Comparison of DHP Derivatives
N-Substituted Acetamide Derivatives
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Structural Similarities : Both compounds feature an acetamide linkage to aromatic groups.
- Key Differences: The dichlorophenyl group in ’s compound introduces steric bulk, leading to non-planar amide geometry (dihedral angles: 80.7°–64.8°), which reduces solubility compared to the target’s 2,3-dimethylphenyl group . The pyrazolone core in vs. DHP in the target suggests divergent bioactivities (e.g., anti-inflammatory vs. calcium channel modulation).
Fluorophenyl-Containing Analogues
Piperazine-Containing Analogues
Pharmacokinetic and Bioactivity Insights
- Solubility : The target’s piperazine and methoxy groups likely improve aqueous solubility compared to ’s thioether-containing DHPs and ’s dichlorophenyl acetamide .
- Metabolic Stability: The 4-fluorophenyl group may reduce cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogues .
- Target Engagement : The DHP core suggests calcium channel activity, while the piperazine extension hints at off-target CNS receptor interactions (e.g., 5-HT1A or D2 receptors) .
Biological Activity
N-(2,3-dimethylphenyl)-2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a piperazine ring, a fluorophenyl group, and a methoxy-substituted pyridine ring. Its IUPAC name is:
N-(2,3-dimethylphenyl)-2-[2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1-yl]acetamide
Molecular Formula: C27H31FN4O3
Molecular Weight: 471.56 g/mol
CAS Number: 946367-24-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve the activation of p53 pathways and caspase-dependent apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation |
| HeLa | 2.41 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate activity against various bacterial strains, indicating its potential as an antimicrobial agent.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Receptor Interaction: It may bind to certain receptors or proteins that modulate cellular signaling pathways.
- Cell Cycle Arrest: Evidence suggests that the compound can induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity: A study published in MDPI highlighted the compound's ability to increase p53 expression levels and induce apoptosis in MCF-7 cells through Western blot analysis and flow cytometry techniques .
- Antimicrobial Evaluation: Research conducted on various synthesized derivatives indicated that modifications to the structure could enhance antimicrobial efficacy against specific bacterial strains .
- Molecular Docking Studies: Molecular docking analyses have provided insights into the binding interactions between this compound and target proteins, suggesting strong hydrophobic interactions that may contribute to its biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
